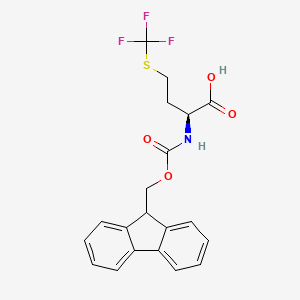

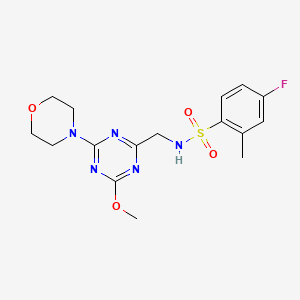

![molecular formula C14H19NO3S B3001415 1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)-2-(thiophen-3-yl)ethanone CAS No. 1797648-40-8](/img/structure/B3001415.png)

1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)-2-(thiophen-3-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)-2-(thiophen-3-yl)ethanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. 5]undecan-9-yl)-2-(thiophen-3-yl)ethanone.

科学的研究の応用

Synthesis Techniques and Derivative Formation

Prins Cascade Cyclization : A novel Prins cascade process was developed for synthesizing 1,9-dioxa-4- azaspiro[5.5]undecane derivatives, offering a method for the synthesis of spiromorpholinotetrahydropyran derivatives through a Prins bicyclization (Reddy et al., 2014).

Aminomethylation Process : A study on the aminomethylation of 2,4-Dioxo-3-azaspiro[5.5]undecane- 1,5-dicarbonitrile revealed a reaction pathway to form new 3,7-Diazaspiro-[bicyclo[3.3.1]nonane-9,1′-cyclohexane] derivatives (Khrustaleva et al., 2018).

Crystal Structure and Biological Activity Analysis : The crystal structure and biological activity of a related compound, (3-Methyl-1,5-dioxaspiro[5.5]undecan-3-yl)Methanol, were characterized, demonstrating its non-planar ring structure and one-dimensional chain structure through hydrogen bonding (Yuan et al., 2017).

Synthesis of N-Protected Amino Acid Esters : A new reagent, 3-azaspiro[5,5]undecan-2,4-dioxo-3-yl diphenyl phosphate (ASUD-diphenyl phosphate), was developed for synthesizing N-protected amino acid-ASUD esters, useful in peptide synthesis (Rao et al., 2016).

Catalysis and Reaction Media

- Use in Deep Eutectic Solvent : An efficient synthesis of novel trispiropyrrolidine/thiapyrrolizidines was reported, employing a deep eutectic solvent (DES) as an efficient reaction media for 1,3-dipolar cycloaddition reaction of azomethine ylides with 1,5-dioxaspiro[5.5]undecan-9-one (Singh & Singh, 2017).

Structural Modification and Biological Activity

Antiviral and Antibacterial Properties : Exploration of spirocyclic derivatives of ciprofloxacin showed significant biological properties, indicating the potential of these compounds in medicinal chemistry, particularly in antibacterial and antiviral applications (Lukin et al., 2022).

Synthesis and Evaluation for Sigma-1 Receptors : A study on the synthesis and evaluation of 1-oxa-8-azaspiro[4.5]decane and 1,5-dioxa-9-azaspiro[5.5]undecane derivatives as selective σ1 receptor ligands highlighted their potential in developing brain imaging agents for σ1 receptors (Tian et al., 2020).

特性

IUPAC Name |

1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-2-thiophen-3-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3S/c16-13(10-12-2-9-19-11-12)15-5-3-14(4-6-15)17-7-1-8-18-14/h2,9,11H,1,3-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYODVDKTOWPRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(CCN(CC2)C(=O)CC3=CSC=C3)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

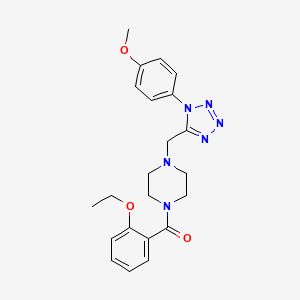

![2-Chloro-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)propyl]acetamide](/img/structure/B3001333.png)

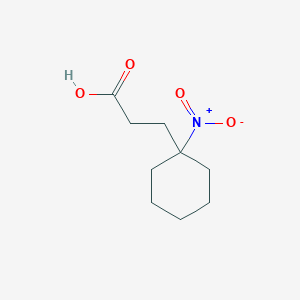

![Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate;hydrochloride](/img/structure/B3001340.png)

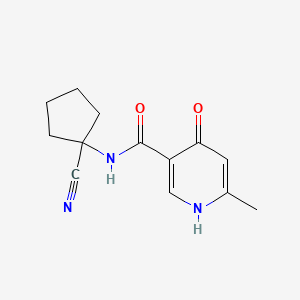

![3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carbonitrile](/img/structure/B3001341.png)

![5-Butyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3001344.png)

![5-({6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-1-yl}sulfonyl)pyridine-2-carbonitrile](/img/structure/B3001345.png)

![4-((1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B3001354.png)

![5-chloro-3-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3001355.png)